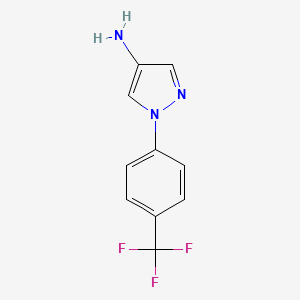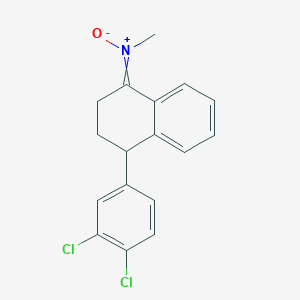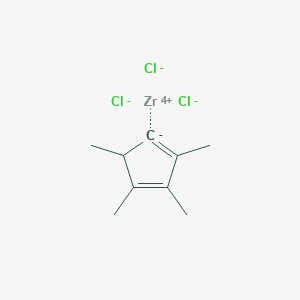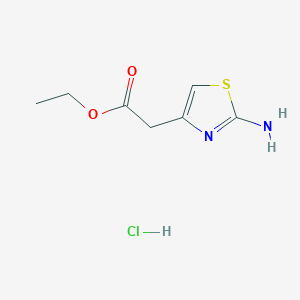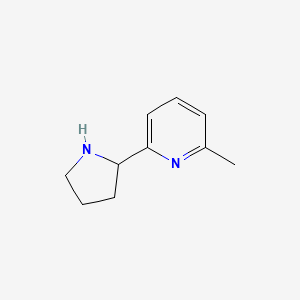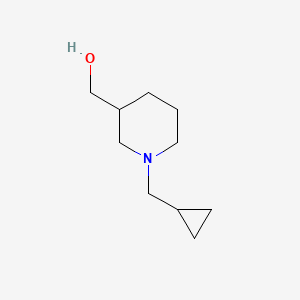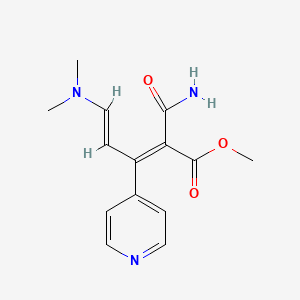
methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate
Descripción general
Descripción
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate is a synthetic organic compound with a complex structure that includes a pyridine ring, a penta-2,4-dienoate moiety, and functional groups such as an aminocarbonyl and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the penta-2,4-dienoate moiety. Key steps include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of the Penta-2,4-dienoate Moiety: This step often involves a Wittig reaction or a similar olefination process to form the conjugated diene system.
Functional Group Modifications: The aminocarbonyl and dimethylamino groups are introduced through nucleophilic substitution or addition reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyridine ring or the penta-2,4-dienoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions that favor nucleophilic or electrophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of therapeutic agents.
Industry
In the industrial sector, the compound is explored for its potential use in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity profile make it suitable for various applications.
Mecanismo De Acción
The mechanism by which methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminocarbonyl and dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate
- This compound analogs : Compounds with slight modifications in the functional groups or the conjugated diene system.
Uniqueness
This compound is unique due to its specific combination of functional groups and the conjugated diene system. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
methyl (2Z,4E)-2-carbamoyl-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-17(2)9-6-11(10-4-7-16-8-5-10)12(13(15)18)14(19)20-3/h4-9H,1-3H3,(H2,15,18)/b9-6+,12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWBRKGEGIRPRG-SUNUYMGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C(=O)N)C(=O)OC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C(\C(=O)N)/C(=O)OC)/C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


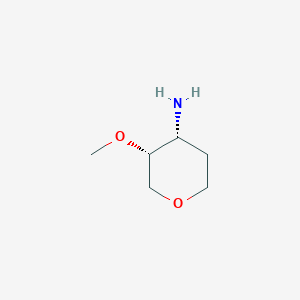
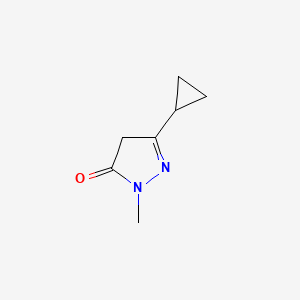
![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)
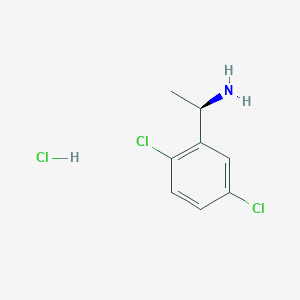
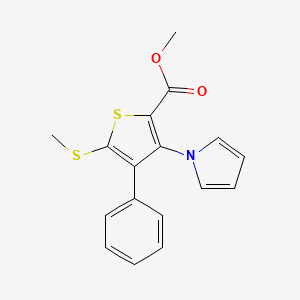
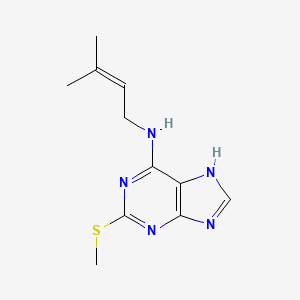
![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)
